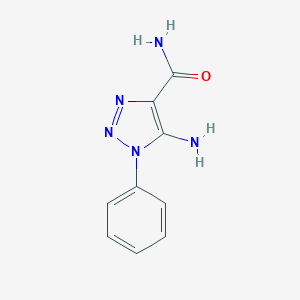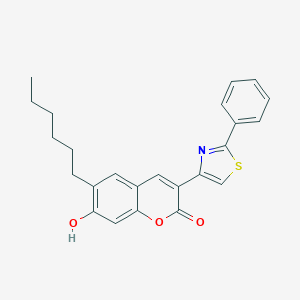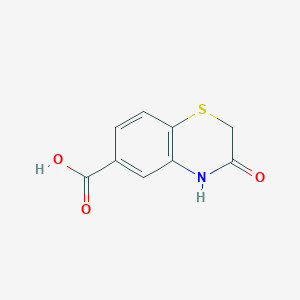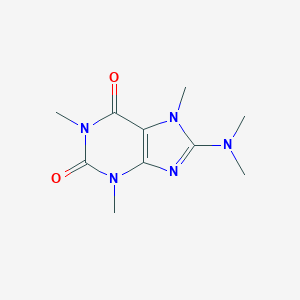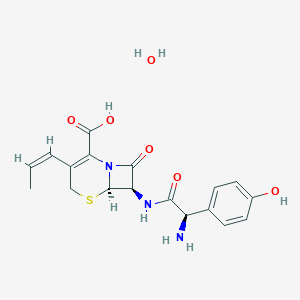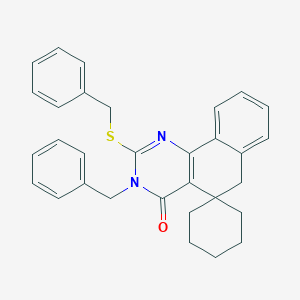![molecular formula C15H9ClF3N3O2 B188496 Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 5834-71-9](/img/structure/B188496.png)
Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate, also known as Methyl TFP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a pyrazolo[1,5-a]pyrimidine derivative that has shown promising results in various bioassays and drug discovery studies.
作用機序
The mechanism of action of Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate TFP involves the inhibition of various kinases, including JAK2, FLT3, and CDK2. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate TFP has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
生化学的および生理学的効果
Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate TFP has been shown to exhibit potent inhibitory activity against various kinases, including JAK2, FLT3, and CDK2. Additionally, this compound has been shown to have anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Furthermore, Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate TFP has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate TFP in lab experiments is its potent inhibitory activity against various kinases, which makes it an attractive compound for drug discovery and development studies. Additionally, this compound has been shown to have anti-cancer and neuroprotective effects, which may have potential applications in the treatment of various diseases. However, one of the limitations of using Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate TFP in lab experiments is its relatively low solubility in water, which may limit its bioavailability and efficacy.
将来の方向性
There are several future directions for the research and development of Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate TFP. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the precise mechanism of action of Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate TFP and its potential applications in the treatment of various diseases. Furthermore, the development of more potent and selective derivatives of Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate TFP may have potential applications in drug discovery and development.
合成法
The synthesis of Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate TFP is a multi-step process that involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form 4-chloro-5-(ethoxycarbonyl)-2-hydroxybenzaldehyde. The resulting compound is then reacted with hydrazine hydrate to form 5-(4-chlorophenyl)-1H-pyrazole-3-carboxaldehyde. This intermediate is then reacted with trifluoroacetic anhydride to form Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate TFP.
科学的研究の応用
Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate TFP has shown potential in various scientific research applications, including drug discovery and development, cancer research, and neuroscience. This compound has been shown to exhibit potent inhibitory activity against various kinases, including JAK2, FLT3, and CDK2. Additionally, Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate TFP has been shown to have anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Furthermore, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
特性
CAS番号 |
5834-71-9 |
|---|---|
製品名 |
Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate |
分子式 |
C15H9ClF3N3O2 |
分子量 |
355.7 g/mol |
IUPAC名 |
methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C15H9ClF3N3O2/c1-24-14(23)11-7-13-20-10(8-2-4-9(16)5-3-8)6-12(15(17,18)19)22(13)21-11/h2-7H,1H3 |
InChIキー |
NQFLPDVZZYIGEB-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=C(C=C3)Cl)C(F)(F)F |
正規SMILES |
COC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=C(C=C3)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



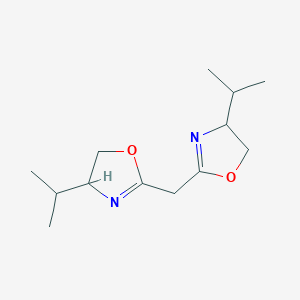
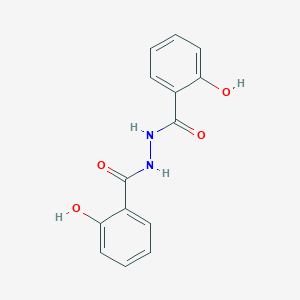
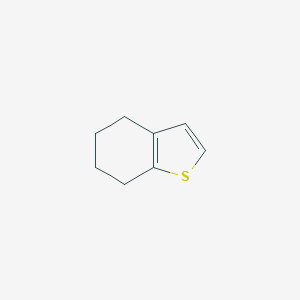

![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B188424.png)
